{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid
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Overview
Description
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid is a complex organic compound characterized by the presence of bromine, iodine, and a hydroxyimino group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Bromination: Introduction of a bromine atom to the aromatic ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Iodination: Addition of an iodine atom, which can be achieved using iodine (I₂) and an oxidizing agent.
Formation of the Hydroxyimino Group:
Attachment of the Acetic Acid Moiety: The final step involves the formation of the acetic acid group, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-nitrophenoxyacetic acid: Similar structure but with a nitro group instead of a hydroxyimino group.
2-iodo-4-bromophenoxyacetic acid: Similar structure but lacks the hydroxyimino group.
Uniqueness
The presence of both bromine and iodine atoms, along with the hydroxyimino group, makes {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid unique
Properties
Molecular Formula |
C9H7BrINO4 |
---|---|
Molecular Weight |
399.96 g/mol |
IUPAC Name |
2-[4-bromo-2-[(E)-hydroxyiminomethyl]-6-iodophenoxy]acetic acid |
InChI |
InChI=1S/C9H7BrINO4/c10-6-1-5(3-12-15)9(7(11)2-6)16-4-8(13)14/h1-3,15H,4H2,(H,13,14)/b12-3+ |
InChI Key |
YPEVQDNQCRDEOS-KGVSQERTSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)OCC(=O)O)I)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)OCC(=O)O)I)Br |
Origin of Product |
United States |
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